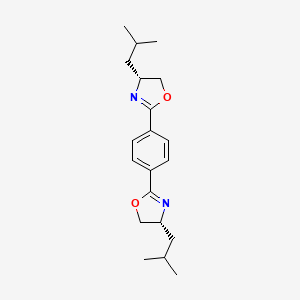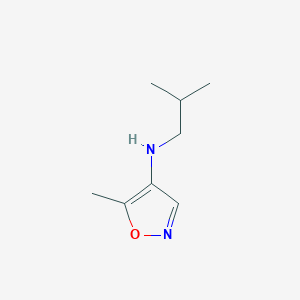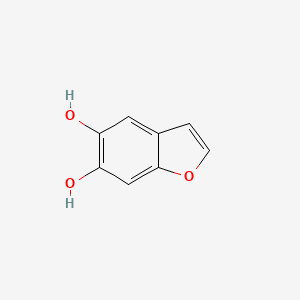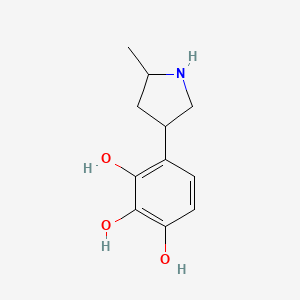
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is a chemical compound with the molecular formula C41H38ClOP2+. It is known for its unique structure, which includes a triphenylphosphonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride typically involves the reaction of pentane-1,5-diylbis(triphenylphosphonium) bromide with appropriate reagents. One common method includes the use of n-butyllithium (nBuLi) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents and solvents, maintaining controlled reaction conditions, and using industrial-grade equipment to handle larger quantities of materials.
Analyse Des Réactions Chimiques
Types of Reactions
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nBuLi, THF, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphonium salts, while reduction reactions can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride involves its interaction with molecular targets, particularly within the mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects. This includes disrupting mitochondrial function, which can lead to various cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propane-1,3-diylbis(triphenylphosphonium) bromide
- Butane-1,4-diylbis(triphenylphosphonium) bromide
- Hexane-1,6-diylbis(triphenylphosphonium) bromide
- Heptane-1,7-diylbis(triphenylphosphonium) bromide
- Octane-1,8-diylbis(triphenylphosphonium) bromide
Uniqueness
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is unique due to its specific structure, which includes an oxopentane group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C41H38ClOP2+ |
|---|---|
Poids moléculaire |
644.1 g/mol |
Nom IUPAC |
(3-oxo-5-triphenylphosphaniumylpentyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H38OP2.ClH/c42-35(31-33-43(36-19-7-1-8-20-36,37-21-9-2-10-22-37)38-23-11-3-12-24-38)32-34-44(39-25-13-4-14-26-39,40-27-15-5-16-28-40)41-29-17-6-18-30-41;/h1-30H,31-34H2;1H/q+2;/p-1 |
Clé InChI |
LMGNZFSXWYSSJW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)

![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)





